
Beraprost's Effect on Cardiac Index: A
Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Beraprost

Cat. No.: B1666799 Get Quote

This guide provides a detailed comparison of Beraprost's effect on cardiac index relative to

other prostanoids, including Iloprost, Treprostinil, and Epoprostenol. The information is

intended for researchers, scientists, and drug development professionals, with a focus on

presenting objective experimental data and detailed methodologies.

Prostanoid Signaling Pathway
Prostanoids, including Beraprost, exert their primary effects through the prostacyclin (IP)

receptor, a Gs protein-coupled receptor. Activation of the IP receptor stimulates adenylyl

cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Elevated cAMP levels activate Protein Kinase A (PKA), which in turn leads to vasodilation and

inhibition of platelet aggregation. While this is the principal pathway, some prostanoids may

engage other signaling cascades. For instance, Beraprost has been noted to influence the

TGF-β-Smad pathway, and Treprostinil may also involve PPARγ signaling. Iloprost is

recognized as being less selective, with the ability to bind to prostaglandin E2 receptors.
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Caption: General Prostanoid Signaling Pathway.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1666799?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comparative Hemodynamic Effects on Cardiac
Index
The following table summarizes the quantitative data on the effects of Beraprost and other

prostanoids on the cardiac index, primarily drawn from a network meta-analysis and supported

by individual clinical trial data.

Prostanoid
Change in Cardiac
Index (L/min/m²)

Key Clinical Study
(Reference)

Patient Population

Beraprost No significant change ALPHABET Trial[1]
Pulmonary Arterial

Hypertension (PAH)

+27% (short-term) /

+78% (long-term)
Saji et al. (1996)[2]

Primary Pulmonary

Hypertension

Iloprost +0.2 Galiè et al. (2002)[3]
COPD with Pulmonary

Hypertension

Increase from 3.2 to

3.5
Galiè et al. (2002)[3]

Severe COPD with

Pulmonary

Hypertension

Increase from 2.6 to

2.8

Sablotzki et al. (2002)

[4]

Severe Chronic

Cardiac Failure

Treprostinil
+11.3% (vs. -6.4%

placebo)
FREEDOM-EV Trial[5]

Pulmonary Arterial

Hypertension (PAH)

Acutely improves

during exertion
Nathan et al. (2021)[3]

Interstitial Lung

Disease with PAH

Epoprostenol
+0.56 (95% CI: 0.49–

0.63)

Network Meta-

Analysis[6]

Pulmonary Arterial

Hypertension (PAH)

Increase from 1.81 to

2.61
FIRST Trial[7]

Severe Congestive

Heart Failure

Experimental Protocols
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The methodologies for the key clinical trials cited are summarized below. For complete details,

referral to the full-text publications is recommended.

General Hemodynamic Assessment: Right Heart
Catheterization
In the majority of the cited studies, hemodynamic parameters, including cardiac index, were

assessed using right heart catheterization. This invasive procedure allows for direct

measurement of pressures within the right atrium, right ventricle, and pulmonary artery, as well

as the pulmonary capillary wedge pressure. Cardiac output is typically determined by

thermodilution or the Fick method, and the cardiac index is then calculated by dividing the

cardiac output by the body surface area.
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General Experimental Workflow for Hemodynamic Assessment
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Caption: General Experimental Workflow.
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ALPHABET Trial (Beraprost)
Objective: To assess the safety and efficacy of Beraprost in patients with NYHA functional

class II and III Pulmonary Arterial Hypertension (PAH).[1]

Study Design: A randomized, double-blind, placebo-controlled trial involving 130 patients.[1]

Intervention: Patients received an initial dose of 20 micrograms of Beraprost four times

daily, which was titrated weekly as tolerated to a maximum of 120 micrograms four times

daily for 12 weeks.[1]

Primary Endpoint: Change in exercise capacity measured by the 6-minute walk test.[1]

Secondary Endpoints: Changes in the Borg Dyspnea Index and hemodynamic parameters.

[1]

Key Finding on Cardiac Index: No statistically significant effect on hemodynamics, including

cardiac index, was observed at 12 weeks.[1]

FIRST Trial (Epoprostenol)
Objective: To evaluate the effects of Epoprostenol on patients with severe left ventricular

failure.[7]

Study Design: A randomized controlled trial of 471 patients with class IIIB/IV congestive

heart failure.[7]

Intervention: Patients were randomly assigned to receive a continuous intravenous infusion

of Epoprostenol or standard care. The median dose of Epoprostenol was 4.0 ng/kg/min.[7]

Primary Endpoint: Survival.[7]

Key Finding on Cardiac Index: Epoprostenol treatment resulted in a significant increase in

cardiac index from a baseline of 1.81 L/min/m² to 2.61 L/min/m².[7]

FREEDOM-EV Trial (Oral Treprostinil)
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Objective: To evaluate the effect of oral Treprostinil on exercise capacity and disease

progression in patients with PAH.[5]

Study Design: A Phase III, international, placebo-controlled, double-blind, event-driven study

in 690 participants with PAH already receiving a single oral PAH therapy. A sub-study of 61

participants underwent hemodynamic assessment.[5]

Intervention: Oral Treprostinil administered three times daily.[5]

Hemodynamic Assessment: Right heart catheterization was performed at baseline and at

week 24.[5]

Key Finding on Cardiac Output: A significant increase in cardiac output was observed in the

oral Treprostinil group compared to the placebo group (geometric mean increase of 11.3%

vs. a decrease of 6.4%, respectively).[5]

Study in COPD with Pulmonary Hypertension (Inhaled
Iloprost)

Objective: To assess the efficacy and safety of inhaled Iloprost in patients with PH

associated with COPD.[3]

Study Design: A study of 67 patients diagnosed with COPD-PH via right heart

catheterization.[3]

Intervention: A single 20 µg dose of Iloprost was administered via a nebulizer.[3]

Hemodynamic Assessment: Hemodynamic parameters were measured at baseline and 10

minutes after Iloprost inhalation.[3]

Key Finding on Cardiac Index: Inhalation of Iloprost led to an increase in cardiac index of 0.2

L/min/m². In patients with severe COPD-PH, the cardiac index increased from a baseline of

3.2 L/min/m² to 3.5 L/min/m².[3]

Summary and Conclusion
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The available evidence suggests that while Beraprost is an orally active prostacyclin analog

with demonstrated benefits in certain patient populations, its effect on cardiac index appears to

be less pronounced and consistent compared to other prostanoids like Epoprostenol, Iloprost,

and Treprostinil. A network meta-analysis indicates that intravenous Epoprostenol has the most

significant positive impact on cardiac index in patients with pulmonary arterial hypertension.[6]

Both inhaled Iloprost and oral Treprostinil have also been shown to improve cardiac output or

index in specific clinical settings.[3][5] In contrast, a major randomized controlled trial of

Beraprost in PAH did not demonstrate a significant change in hemodynamic parameters,

including cardiac index, over a 12-week period.[1] However, smaller, and longer-term studies

have suggested a potential for Beraprost to increase cardiac index.[2]

These findings highlight the differences in the hemodynamic profiles of various prostanoids,

which may be attributed to factors such as the route of administration, drug potency, and

receptor selectivity. For researchers and drug development professionals, these comparisons

underscore the importance of selecting the appropriate prostanoid and delivery method based

on the desired hemodynamic effect and the specific patient population being targeted. Further

head-to-head clinical trials are warranted to provide a more definitive comparison of the long-

term hemodynamic effects of Beraprost against other prostanoids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12736472/
https://pubmed.ncbi.nlm.nih.gov/12736472/
https://pubmed.ncbi.nlm.nih.gov/12736472/
https://pubmed.ncbi.nlm.nih.gov/10462369/
https://pubmed.ncbi.nlm.nih.gov/10462369/
https://pubmed.ncbi.nlm.nih.gov/10462369/
https://www.benchchem.com/product/b1666799#beraprost-s-effect-on-cardiac-index-compared-to-other-prostanoids
https://www.benchchem.com/product/b1666799#beraprost-s-effect-on-cardiac-index-compared-to-other-prostanoids
https://www.benchchem.com/product/b1666799#beraprost-s-effect-on-cardiac-index-compared-to-other-prostanoids
https://www.benchchem.com/product/b1666799#beraprost-s-effect-on-cardiac-index-compared-to-other-prostanoids
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1666799?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

